- Ethoxyacetylene, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2005, 1, 1-6

Cas no 927-80-0 (Ethoxyacetylene)

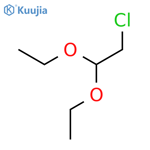

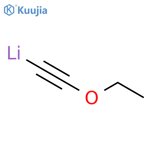

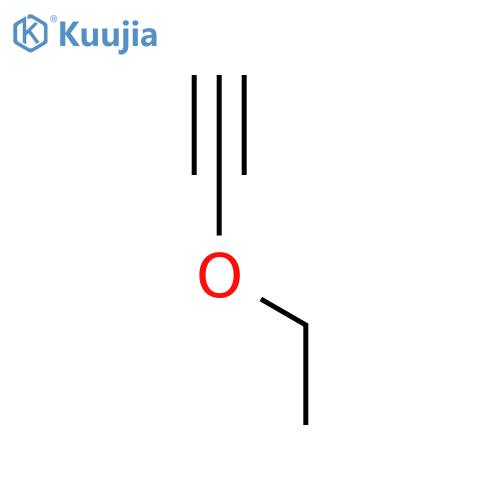

Ethoxyacetylene structure

Nome do Produto:Ethoxyacetylene

Ethoxyacetylene Propriedades químicas e físicas

Nomes e Identificadores

-

- ethyl ethynyl ether

- Ethoxyethyne

- Ethoxyacetylene solution

- Ethoxyacetylene

- Ethyne, ethoxy- (9CI)

- ethynoxyethane

- 1-ethoxyacetylene

- EINECS 213-164-5

- Ether,ethyl ethynyl

- ethoxy-ethyne

- ethoxyethynyl ether

- Ethyne,ethoxy

- ethynylethylether

- Ethyne, ethoxy-

- Ether, ethyl ethynyl

- WMYNMYVRWWCRPS-UHFFFAOYSA-N

- Ethoxyacetylene 50% w/w solution in Hexanes

- Ethoxyacetylene 30% w/w solution in Hexanes

- Ethyl ethynyl ether, 40 wt% solution in hexanes

- ethoxy acetylene

- ethyl ethynylether

- Ethynyl ethyl ether

- 1-Ethoxyacetylene #

- PubChem12592

- KSC486O0N

- Ether, ethyl ethynyl (6CI, 8CI)

- 1-Ethoxyethyne

-

- MDL: MFCD00009247

- Inchi: 1S/C4H6O/c1-3-5-4-2/h1H,4H2,2H3

- Chave InChI: WMYNMYVRWWCRPS-UHFFFAOYSA-N

- SMILES: C#COCC

- BRN: 0741882

Propriedades Computadas

- Massa Exacta: 70.04190

- Massa monoisotópica: 70.041865

- Contagem de átomos isótopos: 0

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 1

- Contagem de Átomos Pesados: 5

- Contagem de Ligações Rotativas: 2

- Complexidade: 47.9

- Contagem de Unidades Ligadas Covalentemente: 1

- Contagem de Estereocentros Átomos Definidos: 0

- Contagem de Estereocentros Átomos Indefinidos: 0

- Contagem de Stereocenters de Obrigações Definidas: 0

- Contagem de Stereocenters Indefined Bond: 0

- XLogP3: 1.1

- Superfície polar topológica: 9.2

- Contagem de Tautomeros: nothing

- Carga de Superfície: 0

Propriedades Experimentais

- Cor/Forma: Not determined

- Densidade: 0.732 g/mL at 25 °C

- Ponto de ebulição: 53 ºC

- Ponto de Flash: -34 ºC

- Índice de Refracção: n20/D 1.378

- Coeficiente de partição da água: Slightly miscible with water.

- PSA: 9.23000

- LogP: 0.61360

- Cor/Forma: ~40 wt. % in hexanes

- Solubilidade: Not determined

Ethoxyacetylene Informações de segurança

-

Símbolo:

- Palavra de Sinal:Danger

- Declaração de perigo: H304,H315,H336,H361,H373,H411

- Declaração de Advertência: P261,P273,P281,P301+P310,P331

- Número de transporte de matérias perigosas:UN 1993 3/PG 2

- WGK Alemanha:3

- Código da categoria de perigo: 38-48/20-51/53-62-65-67

- Instrução de Segurança: S16-S36/37-S61-S62-S45-S36/37/39-S26

- RTECS:KN9900000

-

Identificação dos materiais perigosos:

- PackingGroup:II

- Grupo de Embalagem:II

- Classe de Perigo:3

- Termo de segurança:3

- Frases de Risco:R11; R36/37/38; R48/20; R51/53; R62; R65; R67

- Condição de armazenamento:2-8°C

Ethoxyacetylene Dados aduaneiros

- CÓDIGO SH:2909199090

- Dados aduaneiros:

China Customs Code:

2909199090Overview:

2909199090. Other acyclic ethers and their halogenated derivatives(Including sulfonation,Nitrosative or nitrosative derivatives). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2909199090. other acyclic ethers and their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:5.5%. General tariff:30.0%

Ethoxyacetylene Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003484-1g |

Ethoxyacetylene |

927-80-0 | 50% w/w in hexanes | 1g |

¥534 | 2024-05-20 | |

| TRC | E937903-50mg |

Ethoxyacetylene |

927-80-0 | 50mg |

$ 50.00 | 2022-06-05 | ||

| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 271365-5G |

Ethoxyacetylene |

927-80-0 | 5g |

¥1110.26 | 2023-12-09 | ||

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | E809100-25g |

Ethoxyacetylene solution |

927-80-0 | 50 wt% | 25g |

1,945.00 | 2021-05-17 | |

| Apollo Scientific | OR4769-5g |

Ethoxyacetylene, 50% hexane solution |

927-80-0 | 5g |

£142.00 | 2025-02-20 | ||

| abcr | AB113547-25 g |

Ethyl ethynyl ether, (50% by wt. in hexane); . |

927-80-0 | 25 g |

€418.00 | 2023-07-20 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A14245-5g |

Ethoxyacetylene, ca 50% w/w in hexanes |

927-80-0 | ca 50% | 5g |

¥1538.00 | 2023-03-06 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E113364-5g |

Ethoxyacetylene |

927-80-0 | 50% w/w in hexanes | 5g |

¥1869.90 | 2023-09-03 | |

| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | E113364-1g |

Ethoxyacetylene |

927-80-0 | 50% w/w in hexanes | 1g |

¥539.90 | 2023-09-03 | |

| Oakwood | 050428-1g |

Ethoxyacetylene 50% w/w solution in Hexanes |

927-80-0 | 1g |

$35.00 | 2024-07-19 |

Ethoxyacetylene Método de produção

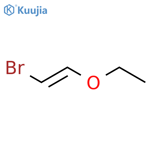

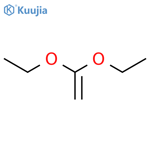

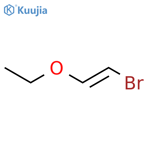

Synthetic Routes 1

Synthetic Routes 2

Synthetic Routes 3

Condições de reacção

Referência

- Product subclass 2: 1-(organooxy)alk-1-ynes and 1-(heterooxy)alk-1-ynes, Science of Synthesis, 2006, 24, 933-956

Synthetic Routes 4

Synthetic Routes 5

Condições de reacção

1.1 Reagents: Potassium hydroxide ; 100 °C

Referência

- Studies on volatile plant substances. CXV. Synthesis of 3-methylcitral stereoisomers by the Arens and van Dorp reaction, Bulletin de la Societe Chimique de France, 1951, 374, 374-7

Synthetic Routes 6

Condições de reacção

1.1 Reagents: 2,2′-Bipyridine , Cuprous iodide , Tripotassium phosphate Solvents: Toluene ; 2 d, 110 °C; 110 °C → rt

1.2 Reagents: Potassium tert-butoxide Solvents: 1,4-Dioxane ; overnight, rt

1.2 Reagents: Potassium tert-butoxide Solvents: 1,4-Dioxane ; overnight, rt

Referência

- HOTf-Catalyzed, Solvent-Free Oxyarylation of Ynol Ethers and Thioethers, Journal of Organic Chemistry, 2016, 81(11), 4861-4868

Synthetic Routes 7

Condições de reacção

1.1 Reagents: Butyllithium , Diethylamine Solvents: Tetrahydrofuran

1.2 Reagents: Sodium chloride Solvents: Water

1.2 Reagents: Sodium chloride Solvents: Water

Referência

- A convenient procedure for the preparation of ethoxyacetylene and ethoxyethynyl carbinols, Journal of Organic Chemistry, 1987, 52(11), 2332-3

Synthetic Routes 8

Condições de reacção

Referência

- Hydrohalogenation of metallized alkoxyacetylenes, Zhurnal Obshchei Khimii, 1980, 50(3), 690-1

Synthetic Routes 9

Condições de reacção

Referência

- Synthesis and Thermolysis of Enediynyl Ethyl Ethers as Precursors of Enyne-Ketenes, Journal of Organic Chemistry, 1997, 62(25), 8841-8847

Synthetic Routes 10

Synthetic Routes 11

Condições de reacção

1.1 Reagents: Sodium , Ferric nitrate Solvents: Ammonia ; 20 min, -70 °C; -70 °C → rt

1.2 Reagents: Sodium chloride Solvents: Water ; -70 °C

1.2 Reagents: Sodium chloride Solvents: Water ; -70 °C

Referência

- Combined epimerization and acylation: Meerwein-Ponndorf-Verley-Oppenauer catalysts in action, Organic & Biomolecular Chemistry, 2005, 3(3), 483-489

Synthetic Routes 12

Synthetic Routes 13

Condições de reacção

Referência

- Ethynyl ethers and thioethers as synthetic intermediates, Advances Org. Chem. Methods Results (Ralph A. Raphael, 1960, 2, 117-212

Synthetic Routes 14

Condições de reacção

Referência

- Applications of phase transfer catalysis. Part 19. A convenient route to alkynes via phase transfer catalysis, Tetrahedron, 1981, 37(9), 1653-8

Synthetic Routes 15

Synthetic Routes 16

Condições de reacção

Referência

- Acetylenic ethers. II. Ethoxy- and butoxyacetylene, Journal of the American Chemical Society, 1942, 64, 223-6

Synthetic Routes 17

Condições de reacção

1.1 Reagents: Nitrogen oxide (N2O4) Solvents: Diethyl ether , Hexane ; -78 °C; -78 °C → rt

Referência

- The behaviors of metal acetylides with dinitrogen tetroxide, Helvetica Chimica Acta, 2005, 88(2), 354-369

Synthetic Routes 18

Synthetic Routes 19

Synthetic Routes 20

Condições de reacção

Referência

- The chemistry of acetylenic ethers. XI. Preparation of acetylenic ethers from aldehydes, Recueil des Travaux Chimiques des Pays-Bas et de la Belgique, 1955, 74, 271-6

Ethoxyacetylene Raw materials

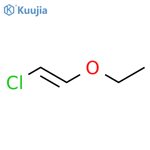

- (E)-1-chloro-2-ethoxyethene

- Chloroacetaldehyde Diethyl Acetal

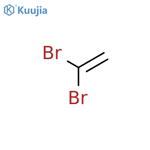

- Ethene, 1,1-dibromo-(9CI)

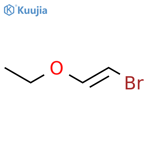

- Ethene, 1-bromo-2-ethoxy-, (1E)-

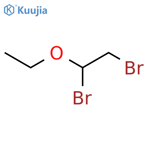

- 1,2-Dibromo-1-ethoxyethane

- Lithium, (ethoxyethynyl)-

- cis-2-chlorovinyl ethyl ether

- 2-Bromo-1,1-diethoxyethane

- Cis-1-Bromo-2-ethoxyethylene

- 1,1-Diethoxyethene

- Ethene, 1-bromo-2-ethoxy-

Ethoxyacetylene Preparation Products

Ethoxyacetylene Literatura Relacionada

-

1. Addition of alkynes to (vinylketene)tricarbonyliron(0) complexesK. Gail Morris,Stephen P. Saberi,Alexandra M. Z. Slawin,Susan E. Thomas,David J. Williams J. Chem. Soc. Chem. Commun. 1992 1788

-

Kaarina K. Milnes,Laura C. Pavelka,Kim M. Baines Chem. Soc. Rev. 2016 45 1019

-

G. R. Banks,D. Cohen,G. E. Pattenden,J. A. G. Thomas J. Chem. Soc. C 1967 126

-

S. A. Carl,L. Vereecken,J. Peeters Phys. Chem. Chem. Phys. 2007 9 4071

-

5. On the mechanism of the HCCO?+?O2 reaction: Probing multiple pathways to a single product channelPeng Zou,David L. Osborn Phys. Chem. Chem. Phys. 2004 6 1697

927-80-0 (Ethoxyacetylene) Produtos relacionados

- 1806052-39-0(3-Bromo-2-(difluoromethyl)-5-fluoro-6-iodopyridine)

- 2097997-28-7(3-Ethyl-6-(furan-3-yl)-1,2,3,4-tetrahydropyrimidine-2,4-dione)

- 1838448-47-7((4-(2-Methoxyethyl)piperazin-1-yl)(pyrrolidin-3-yl)methanone)

- 2229301-46-4(4-(4-fluoro-3-nitrophenyl)-2-methylbutanoic acid)

- 438486-26-1(N-(2H-1,3-benzodioxol-5-yl)methyl-2-(quinolin-2-ylsulfanyl)acetamide)

- 56787-53-2(2-(3-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)acetic acid)

- 786713-39-1(2-((4-Allyl-5-(4-bromophenyl)-4H-1,2,4-triazol-3-yl)thio)-N-(2-cyano-3-methylbutan-2-yl)acetamide)

- 1177309-65-7(2-(5-methoxy-1H-1,3-benzodiazol-2-yl)ethyl(methyl)amine)

- 1379444-66-2(4-(1R)-2-amino-1-hydroxyethylbenzonitrile)

- 1804458-08-9(3-(Bromomethyl)-6-chloro-2-(difluoromethyl)-4-hydroxypyridine)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:927-80-0)Ethoxyacetylene

Pureza:99%

Quantidade:25g

Preço ($):255.0